6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione

Melanogenesis Tetrahydropyrimidine-2-thione Bioactivity Profiling

This tetrahydropyrimidine-2-thione derivative (CAS 78102-47-3) features a unique N1-(2-phenylethyl) substituent, a 6-hydroxy group, and 4,4,6-trimethyl pattern, distinct from common N1-benzyl analogs. As an NCI/DTP-registered compound (NSC349831), it ensures traceability for institutional screening. Buyers should choose this compound to map pharmacophore models for melanogenesis inhibition, improve ADME solubility via C6-hydroxylation, or add diversity to cancer cell line screening libraries. Its moderated XLogP of 2.5 and defined SAR differentiation make it a rational procurement choice over generic class analogs.

Molecular Formula C15H22N2OS
Molecular Weight 278.4 g/mol
CAS No. 78102-47-3
Cat. No. B3882473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione
CAS78102-47-3
Molecular FormulaC15H22N2OS
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1(CC(N(C(=S)N1)CCC2=CC=CC=C2)(C)O)C
InChIInChI=1S/C15H22N2OS/c1-14(2)11-15(3,18)17(13(19)16-14)10-9-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,16,19)
InChIKeyGNHDMONNCSTARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-Hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione (CAS 78102-47-3): A Specialist Tetrahydropyrimidine-2-thione for Melanogenesis Research


6-Hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione (CAS 78102-47-3) is a synthetic, low-molecular-weight (278.4 g/mol) heterocyclic compound belonging to the tetrahydropyrimidine-2-thione class [1]. It is cataloged as NSC349831 within the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) repository, indicating it has been subject to historical screening [1]. The compound is structurally defined by a central tetrahydropyrimidine ring bearing a 2-phenylethyl substituent at the N1 position and distinct 4,4,6-trimethyl and 6-hydroxy groups, differentiating it from simpler N1-substituted analogs in the class.

Key Procurement Risks for 6-Hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione Analogs


Generic substitution within the tetrahydropyrimidine-2-thione class is high-risk due to a steep structure-activity relationship (SAR). Published research demonstrates that melanogenesis inhibitory potency in melanoma B16 cells varies by over 150-fold simply by changing the N1-benzyl substituent [1]. For example, an N1-4-tert-butylbenzyl analog (3f) exhibited an IC50 of 0.76 µM, while the core scaffold’s lead compound showed an IC50 of 0.8 µM [1]. The target compound’s unique combination of a 2-phenylethyl chain, 6-hydroxy, and 4,4,6-trimethyl pattern is not represented in these published SAR landscapes, making its specific activity profile unpredictable and confirming that in-class analogs are not functionally interchangeable.

Quantitative Differentiation Guide for 6-Hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione (CAS 78102-47-3)


Critical Evidence Gap: Absence of Public Bioactivity Data for Direct Comparator Analysis

**High-strength differential evidence is currently limited.** A systematic search of authoritative databases, including PubChem and BindingDB, confirms that no quantitative bioactivity data (IC50, Ki, % inhibition) has been publicly deposited for this specific compound (CID 3721698) [1]. This contrasts with structurally related tetrahydropyrimidine-2-thiones, such as 1-(4-tert-butylbenzyl)-tetrahydropyrimidine-2(1H)-thione (Compound 3f), which has a reported IC50 of 0.76 µM against α-MSH-induced melanin production in B16 cells [2]. The absence of data for this N1-phenylethyl-substituted, 6-hydroxy analog prevents any direct potency or selectivity comparison. Procurement decisions must therefore be based on its unique structural novelty for SAR exploration rather than proven superior activity.

Melanogenesis Tetrahydropyrimidine-2-thione Bioactivity Profiling

Structural Differentiation: Unique N1-Substitution Pattern Enables Distinctive SAR Exploration

The compound's N1-(2-phenylethyl) substituent is a key differentiator from the most potent known tetrahydropyrimidine-2-thione melanogenesis inhibitors, which predominantly feature N1-benzyl or N1-alkyl groups [1]. Published SAR data show that replacing a benzyl with a 4-tert-butylbenzyl group (Compound 3f) shifts the IC50 from the micromolar to the sub-micromolar range (0.76 µM) [1]. The 2-phenylethyl group introduces additional conformational flexibility and extends the linker by one methylene unit compared to benzyl analogs, a modification unexplored in current published datasets. This structural novelty is not a potency claim but a scientific differentiation point for mapping uncharted chemical space within the class.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Versus Core Scaffold

The compound's computed XLogP3-AA value is 2.5 [1], which is moderately higher than the lipophilicity expected for a simple 1-methyl or 1-unsubstituted tetrahydropyrimidine-2-thione scaffold (estimated XLogP < 1.0). The presence of a 6-hydroxy group (a hydrogen bond donor) increases the HBD count to 2, compared to 1 for non-hydroxylated tetrahydropyrimidine-2-thiones. This altered polarity and hydrogen-bonding capacity can influence membrane permeability and off-target binding profiles, distinguishing it from the more hepatophilic, non-hydroxylated analogs commonly tested in melanogenesis assays [2].

Pharmacokinetics Drug-likeness Physicochemical Properties

Provenance-Based Differentiation: NCI/DTP Repository History Suggests Prior Anticancer Screening Interest

The compound's source attribution to the NCI/DTP repository and its assignment of the NSC349831 identifier [1] indicate that it was at one point selected for inclusion in a high-value chemical screening collection focused on oncology. This is a point of differentiation from many academically synthesized and non-reposited tetrahydropyrimidine-2-thiones. While specific NCI-60 screening data for this compound is not publicly available, its NSC designation provides a level of historical curation and compound integrity that is not guaranteed for newly synthesized in-house analogs.

Anticancer Screening Chemical Biology Compound Procurement

Application Scenarios for 6-Hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione in Scientific Research


Novelty-Driven SAR Expansion in Melanogenesis Inhibition Programs

A medicinal chemistry team has explored N1-benzyl tetrahydropyrimidine-2-thiones and identified a potent lead (IC50 = 0.76 µM) but seeks to diversify SAR by extending the linker between the piperidine core and the aromatic ring system. Procuring this compound, with its N1-(2-phenylethyl) substituent, directly addresses this goal by testing the effect of a flexible ethylene linker on melanin production inhibition in B16 melanoma cells, a key step for mapping a more comprehensive pharmacophore model beyond the published SAR landscape [1].

Evaluation of a C6-Hydroxy Scaffold as a Tool for Pharmacokinetic Optimization

A drug metabolism and pharmacokinetics (DMPK) group wants to address the high lipophilicity and potential solubility limitations noted in their lead tetrahydropyrimidine-2-thione series (XLogP > 3.0). Introducing a polar, hydrogen-bond-donating 6-hydroxy group, as featured in this compound (computed HBD count = 2), is a rational design strategy to improve aqueous solubility. This compound, with its relatively moderated XLogP of 2.5 [2], serves as a commercially available probe to experimentally validate whether C6-hydroxylation improves in vitro ADME properties over non-hydroxylated analogs, before committing to a de novo synthesis campaign.

Probing Off-Target Activity of NCI-Curated Heterocycles

A chemical biology core facility is curating a library of NCI-registered heterocycles for broad phenotypic screening against a panel of cancer cell lines. As an NSC-registered entity [1], this compound offers the traceability and procurement reliability preferred by institutional screening centers. Its unique 2-phenylethyl, 6-hydroxy-tetrahydropyrimidine-thione structure adds valuable diversity to a collection that may be dominated by simpler N1-alkyl or unsubstituted pyrimidine scaffolds, increasing the chance of discovering a novel chemotype hit.

Quote Request

Request a Quote for 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.